molecular formula C13H13N3O B5629420 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone

Cat. No. B5629420
M. Wt: 227.26 g/mol
InChI Key: VVEDXIBGXSGGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds has been achieved through the reaction of carbohydrazides with aldehydes to yield Schiff's bases, followed by reactions with ethyl cyanoacetate or different carboxylic acids, showcasing the diverse synthetic routes possible for such molecules (Bassyouni et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated through spectroscopic methods (UV, IR, NMR) and, in certain cases, crystallography. These techniques have revealed detailed insights into the compounds' frameworks, including their stereochemistry and electronic properties (Shahana & Yardily, 2020).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and interaction with different reagents. The ability to undergo reactions such as Friedel-Crafts alkylation or to act as ligands in the formation of metal complexes underscores their versatile chemical properties (Huang et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. These properties can influence their application in various fields, including pharmaceuticals (Zhan et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are pivotal for the application of these compounds in medicinal chemistry and drug design. Their interaction with biological targets can be predicted through molecular docking studies, providing insights into their potential biological activities (Mullagiri et al., 2018).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative and its biological activity. For example, some imidazole derivatives are used as antihistaminic agents, analgesics, antivirals, antiulcer agents, antihelmintics, bactericidals, trypanocidals, anti rheumatoid arthritis agents, and treatments for Hodgkin’s disease .

Future Directions

The future directions in the research of imidazole-containing compounds are promising. Due to their broad range of chemical and biological properties, they have become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems . Therefore, the development of novel drugs containing heterocyclic nuclei like imidazole could provide high chemotherapeutic values .

properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-13-11(16-8-4-7-10(16)15-13)12(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEDXIBGXSGGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.